molecular formula C17H17N3O4 B6592650 ethyl 4-hydroxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 227617-15-4

ethyl 4-hydroxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B6592650
CAS No.: 227617-15-4
M. Wt: 327.33 g/mol
InChI Key: GICWVCFILQEIEG-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a complex organic compound with a molecular weight of 327.34 g/mol. It is characterized by its pyrazolo[3,4-b]pyridine core structure, which is substituted with a 4-hydroxy group and a 4-methoxybenzyl group at the 1-position, and a carboxylate ester group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent functionalization steps introduce the hydroxy and methoxybenzyl groups, often using reagents like methoxybenzyl chloride and hydroxylating agents.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrazolopyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazolo[3,4-b]pyridine core is valuable in the development of new pharmaceuticals and materials.

Biology: In biological research, ethyl 4-hydroxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features make it a candidate for targeting specific receptors or enzymes involved in disease processes.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which ethyl 4-hydroxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Ethyl 4-hydroxy-3-methoxybenzyl ether: Similar in structure but lacks the pyrazolo[3,4-b]pyridine core.

  • Ethyl 4-hydroxybenzoate: Similar hydroxy and ester groups but different core structure.

Uniqueness: Ethyl 4-hydroxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its pyrazolo[3,4-b]pyridine core, which imparts distinct chemical and biological properties compared to other compounds with similar functional groups.

This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-3-24-17(22)14-8-18-16-13(15(14)21)9-19-20(16)10-11-4-6-12(23-2)7-5-11/h4-9H,3,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICWVCFILQEIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=NN2CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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